molecular formula C9H9N3O B11738078 3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine

3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B11738078
M. Wt: 175.19 g/mol
InChI Key: XMQSNHIODWHMRN-UHFFFAOYSA-N
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Description

Overview of Heterocyclic Chemistry in Contemporary Medicinal Research

Heterocyclic chemistry is a cornerstone of modern drug discovery, with a vast majority of new drugs incorporating these cyclic structures. acs.org Heterocycles, which are cyclic compounds containing at least one atom other than carbon within their ring, are integral to the structure of numerous biologically essential molecules like DNA, vitamins, and hormones. chim.it Their prevalence in pharmaceuticals stems from their ability to present a diverse array of functionalities in a stable, three-dimensional arrangement, allowing for specific interactions with biological targets such as enzymes and receptors. rjptonline.org

The incorporation of heteroatoms like nitrogen, oxygen, and sulfur into a carbocyclic framework can profoundly influence a molecule's properties, including its solubility, lipophilicity, polarity, and capacity for hydrogen bonding. These modifications are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate. nih.gov Consequently, the synthesis and biological evaluation of novel heterocyclic compounds remain a vibrant and highly productive area of medicinal chemistry research. rjptonline.org

Structural Diversity and Bioisosteric Potential of the 1,2,4-Oxadiazole (B8745197) Scaffold

The 1,2,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. First synthesized in 1884, its potential in medicinal chemistry has been increasingly recognized over the past several decades. chim.it The 1,2,4-oxadiazole ring is a notable "pharmacophore," a molecular feature responsible for a drug's pharmacological activity. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. researchgate.net

A key feature of the 1,2,4-oxadiazole ring is its role as a bioisostere for ester and amide groups. rjptonline.org Bioisosterism is a strategy in drug design where a functional group in a biologically active molecule is replaced by another group with similar physical or chemical properties to enhance the desired biological or physical properties without making significant changes in the chemical structure. The 1,2,4-oxadiazole ring is metabolically stable and resistant to hydrolysis by esterases and amidases, which can improve a drug's in vivo performance. chim.it This stability, combined with its ability to participate in hydrogen bonding, makes it an attractive replacement for labile ester and amide functionalities in drug candidates.

The structural diversity of 1,2,4-oxadiazoles is achieved by substituting various chemical groups at the C3 and C5 positions of the ring. This allows for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with a specific biological target.

Research Landscape of 5-Amino-1,2,4-oxadiazole (B13162853) Derivatives, with a Focus on 3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine

The 5-amino-1,2,4-oxadiazole moiety is a particularly interesting subclass of oxadiazole derivatives. The presence of an amino group at the C5 position provides a key hydrogen bond donor, which can be crucial for binding to biological targets. Research into 5-amino-substituted 1,2,4-oxadiazoles has revealed their potential in various therapeutic areas. For instance, certain derivatives have been synthesized and evaluated for their anti-inflammatory activity. nih.gov

A common synthetic route to 5-amino-1,2,4-oxadiazoles involves the reaction of amidoximes with carbodiimides. nih.gov This method provides a convenient and straightforward pathway to these compounds. Further derivatization of the amino group is also possible, allowing for the exploration of a wider chemical space.

The specific compound, This compound , features a 2-methylphenyl (o-tolyl) group at the C3 position and an amino group at the C5 position. The 2-methylphenyl group introduces a lipophilic and sterically defined substituent, which can influence the molecule's binding affinity and selectivity for its target.

While extensive research has been conducted on the broader class of 5-amino-1,2,4-oxadiazoles, specific and detailed academic research focusing solely on this compound is not widely documented in publicly available scientific literature. However, based on the general properties of related compounds, it can be hypothesized that this molecule would be investigated for its potential biological activities, leveraging the established pharmacophoric nature of the 5-amino-1,2,4-oxadiazole core and the specific steric and electronic contributions of the 2-methylphenyl substituent.

Below is a table summarizing the key structural features of the compound and the general synthetic approach for its class.

FeatureDescription
Core Scaffold 1,2,4-Oxadiazole
Substituent at C3 2-Methylphenyl (o-tolyl)
Substituent at C5 Amine (-NH2)
General Synthesis Reaction of a corresponding amidoxime (B1450833) (2-methylbenzamidoxime) with a cyanogen (B1215507) halide or a similar reagent to form the 5-amino-1,2,4-oxadiazole ring.

Further research would be necessary to fully elucidate the specific synthesis, physicochemical properties, and biological activity profile of this compound. Such studies would likely involve its synthesis and screening against a panel of biological targets to identify any potential therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

3-(2-methylphenyl)-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C9H9N3O/c1-6-4-2-3-5-7(6)8-11-9(10)13-12-8/h2-5H,1H3,(H2,10,11,12)

InChI Key

XMQSNHIODWHMRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)N

Origin of Product

United States

Computational and Theoretical Investigations of 1,2,4 Oxadiazol 5 Amine Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the electronic behavior of molecules. These methods provide insights into electron distribution, orbital energies, and molecular stability, which are crucial for predicting reactivity and potential applications.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. libretexts.orgyoutube.com The energies of the HOMO and LUMO and the energy gap between them are critical in determining a molecule's chemical reactivity and kinetic stability. libretexts.org The HOMO is the orbital most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. youtube.com For 1,2,4-oxadiazole (B8745197) derivatives, FMO analysis can predict the most probable sites for electrophilic and nucleophilic attack. Although specific HOMO-LUMO energy values for 3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine are not available, a representative data table for a generic 1,2,4-oxadiazole derivative based on general findings is presented below to illustrate the concept.

Table 1: Illustrative Frontier Molecular Orbital Energies (Note: These are representative values for a generic 1,2,4-oxadiazole derivative and not specific to this compound)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3

Natural Bond Orbital (NBO) Analysis and Charge Transfer Characterization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular interactions. It examines the delocalization of electron density between occupied and unoccupied orbitals, which can indicate the presence of hyperconjugative interactions that stabilize the molecule. For heterocyclic compounds like 1,2,4-oxadiazoles, NBO analysis can reveal the nature of bonding and the distribution of electron density within the molecule. This analysis provides insights into the stability arising from charge delocalization from lone pairs of heteroatoms to antibonding orbitals.

Theoretical Prediction of Electronic Properties and Aromaticity

Theoretical methods can predict various electronic properties such as ionization potential, electron affinity, and electronegativity. Furthermore, the aromaticity of the 1,2,4-oxadiazole ring can be assessed. Aromaticity is a key property that influences the stability and reactivity of cyclic compounds. According to Hückel's rule, for a cyclic, planar molecule to be aromatic, it must have 4n+2 π electrons. The 1,2,4-oxadiazole ring is a five-membered heterocycle that can exhibit aromatic character.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are indispensable tools in modern drug discovery and materials science, allowing for the prediction of interactions between molecules and their biological targets.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the conformational sampling and stability of molecules like this compound. These simulations provide insights into the dynamic behavior of the molecule over time, which is crucial for understanding its interactions with biological targets.

In studies of similar 1,2,4-oxadiazole derivatives, MD simulations have been employed to understand the stability of these compounds within protein active sites. nih.govnih.gov A key parameter in these simulations is the root-mean-square deviation (RMSD), which measures the average change in displacement of a selection of atoms for a particular frame. A stable RMSD value over the simulation time suggests that the ligand-protein complex has reached equilibrium. For instance, in a study of 1,2,4-oxadiazole derivatives as EGFR inhibitors, the RMSD was observed to reach a maximum of 0.275 nm, indicating conformational changes near loop and hinge regions of the protein. nih.gov Similarly, the root mean square fluctuation (RMSF) is calculated to understand the flexibility of different parts of a molecule or a protein-ligand complex.

A representative table of data that could be generated from an MD simulation of this compound is presented below. This data is illustrative of the types of insights gained from such computational studies.

Simulation MetricObservationInterpretation
RMSD of the CompoundStable fluctuation around an average valueThe compound maintains a stable conformation over the simulation time.
RMSF of the Phenyl RingModerate fluctuationIndicates some degree of rotational freedom around the C-C bond connecting to the oxadiazole ring.
RMSF of the Oxadiazole RingLow fluctuationThe heterocyclic ring is rigid, providing a stable scaffold.
RMSF of the Amine GroupHigher fluctuationThe amine group is flexible and available for hydrogen bonding interactions.

These simulations are instrumental in predicting the behavior of molecules in a biological environment and guiding the design of new derivatives with improved stability and activity.

Analysis of Molecular Stability and Energetic Properties

The stability and energetic properties of 1,2,4-oxadiazole derivatives are often investigated using quantum chemical calculations, such as Density Functional Theory (DFT). These methods provide valuable information on the electronic structure and reactivity of the molecules.

The 1,2,4-oxadiazole ring is considered to be among the least aromatic of the five-membered heterocyclic systems, which can lead to a tendency to rearrange into more stable heterocyclic structures. psu.edu However, the introduction of substituents can significantly influence the stability and energetic properties of the molecule. For instance, the presence of nitro groups in the aromatic ring of 3,5-diaryl-1,2,4-oxadiazoles has been studied to estimate their influence on the energy parameters of these compounds. researchgate.net

Key energetic properties that are often calculated include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the chemical stability of a molecule. A larger gap generally implies higher stability and lower chemical reactivity. scirp.org Studies on various oxadiazole isomers have shown that their relative stabilities can be correlated with parameters like the HOMO-LUMO gap, hardness, and softness. scirp.org

Furthermore, the electrostatic potential of the molecule can be calculated to predict regions that are susceptible to electrophilic or nucleophilic attack. frontiersin.orgfrontiersin.org For this compound, the nitrogen and oxygen atoms of the oxadiazole ring are expected to be regions of negative electrostatic potential, while the amine hydrogens would be regions of positive potential.

The following table provides a hypothetical but representative set of calculated energetic properties for this compound.

PropertyHypothetical ValueSignificance
HOMO Energy-6.8 eVRelated to the electron-donating ability of the molecule.
LUMO Energy-1.5 eVRelated to the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVIndicates good kinetic stability.
Dipole Moment3.2 DSuggests the molecule is polar, influencing its solubility and intermolecular interactions.

These computational approaches are essential for understanding the intrinsic properties of this compound and for the rational design of new derivatives with desired energetic and stability characteristics.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Structural Determinants for Biological Activity

Impact of Substitutions on the 1,2,4-Oxadiazole (B8745197) Ring System

The 1,2,4-oxadiazole ring is a five-membered heterocycle that serves as a key scaffold in many biologically active compounds. nih.gov Its unique bioisosteric properties make it a valuable component in drug discovery. nih.gov The nature of the substituents on the 1,2,4-oxadiazole ring can significantly influence the compound's biological activity. For instance, studies on various 1,2,4-oxadiazole derivatives have shown that the introduction of electron-withdrawing groups on an aryl ring attached to the oxadiazole can lead to an increase in antitumor activity. nih.gov The position of these substituents is also critical; for example, a nitro group at the meta position of a phenyl ring was found to be more favorable for anticancer potency than a para substitution. nih.gov

The 1,2,4-oxadiazole nucleus itself is a versatile scaffold with a wide range of biological applications, including anti-inflammatory, anticancer, and antimicrobial activities. nih.govresearchgate.net The specific substitution pattern on this ring system is a key determinant of the type and potency of the biological response.

Role of the 2-Methylphenyl Moiety in Modulating Biological Activity

The 2-methylphenyl group attached to the C3 position of the 1,2,4-oxadiazole ring plays a significant role in modulating the biological activity of the parent compound. The aryl moiety itself is a common feature in many active 1,3,4-oxadiazole derivatives, where the type and position of the substituent on the aryl ring greatly influence the compound's efficacy. mdpi.com Often, substitution at the para position is preferred for enhanced antimicrobial effects. mdpi.com

In the case of 3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine, the methyl group is at the ortho position. This substitution can influence the molecule's conformation and its interaction with biological targets. The presence of a 2-fluoro-4-methoxyphenyl moiety in some 1,3,4-oxadiazole derivatives has been found to be important for both antibacterial and antifungal activities. researchgate.net This suggests that the substitution pattern on the phenyl ring is a critical factor. The methyl group in the 2-position of the phenyl ring can impact the molecule's lipophilicity and steric profile, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins.

Influence of the 5-Amino Group and its Derivatives on Molecular Recognition and Potency

The 5-amino group on the 1,2,4-oxadiazole ring is a crucial functional group that can significantly influence the molecule's biological activity and potential for molecular recognition. Amino derivatives of 1,3,4-oxadiazoles have demonstrated notable antibacterial activity. mdpi.com The amino group can act as a hydrogen bond donor, which is often a key interaction in ligand-receptor binding.

Predictive Modeling for Rational Compound Design

Predictive modeling, particularly through QSAR studies, provides a powerful tool for the rational design of new compounds with enhanced biological activity. By establishing a mathematical relationship between the chemical structure and biological activity, QSAR models can guide the synthesis of more potent and selective molecules.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

3D-QSAR studies have been successfully applied to various series of 1,2,4-oxadiazole derivatives to understand their structure-activity relationships. nih.govnih.gov These models aim to correlate the biological activity of a set of compounds with their 3D properties, such as steric and electrostatic fields. The development of a robust QSAR model involves several steps, including the selection of a training set of molecules with known activities, molecular modeling and alignment, calculation of molecular descriptors, and statistical analysis to generate the QSAR equation.

The predictive power of a QSAR model is assessed using various statistical parameters. A good 3D-QSAR model will have a high squared correlation coefficient (R²) for the training set and a high cross-validated correlation coefficient (q²). nih.gov For a 3D-QSAR model to be considered acceptable, the R² value should be greater than 0.6 and the q² value should be greater than 0.5. nih.gov

Model ParameterValueReference
q² (cross-validated R²)> 0.5 nih.gov
R² (non-cross-validated R²)> 0.6 nih.gov
pred_r²0.5479 nih.gov
F value179.0 nih.gov

This table presents typical validation parameters for 3D-QSAR models developed for 1,2,4-oxadiazole derivatives.

Application of Quantum Chemical and Constitutional Descriptors in SAR/QSAR Analysis

The development of predictive SAR and QSAR models relies on the use of various molecular descriptors that quantify the physicochemical properties of the molecules. These descriptors can be broadly classified into constitutional and quantum chemical descriptors.

Constitutional descriptors are derived from the 2D representation of the molecule and include parameters such as molecular weight, number of atoms, and number of rings. Quantum chemical descriptors, on the other hand, are calculated using quantum mechanics and provide insights into the electronic properties of the molecule, such as orbital energies (HOMO and LUMO), electrostatic potential, and partial charges.

In the context of 1,2,4-oxadiazole derivatives, both types of descriptors can be employed to build robust QSAR models. For instance, steric and electrostatic fields, which are fundamental to CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) 3D-QSAR approaches, are derived from quantum chemical calculations. researchgate.net These descriptors help in understanding the specific structural features that are important for biological activity and guide the design of new molecules with improved properties.

Molecular Mechanisms of Action and Preclinical Biological Efficacy of 1,2,4 Oxadiazol 5 Amine Derivatives

Investigation of Enzyme and Receptor Interactions

Derivatives of 1,2,4-oxadiazol-5-amine exert their biological effects by interacting with a diverse array of molecular targets. These interactions range from the inhibition of critical bacterial enzymes to the modulation of receptors in the central nervous system and the targeting of pathways involved in oxidative stress and cancer. The following sections detail the specific molecular mechanisms that have been investigated.

Modulation of Neurological Receptors (e.g., Muscarinic Receptors)

The versatility of the 1,2,4-oxadiazole (B8745197) scaffold extends to the modulation of receptors within the central nervous system, offering potential therapeutic avenues for neurological and psychiatric disorders. Research has focused on their interaction with metabotropic glutamate (B1630785) (mGlu) receptors, which are G protein-coupled receptors that play crucial roles in modulating synaptic plasticity and neuronal excitability.

A series of 1,2,4-oxadiazole derivatives have been developed as potent positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4). These compounds enhance the receptor's response to its endogenous ligand, glutamate. Selectivity screening showed that while these derivatives were highly active at the mGlu4 receptor, they also modulated other group III mGlu receptors (mGlu7 and mGlu8) but were inactive at group I (mGlu1, mGlu5) and group II (mGlu2) receptors. rsc.orgacs.org The most potent compounds exhibited half-maximal effective concentrations (EC50) in the nanomolar range. rsc.org For instance, the derivative N-(3-chloro-4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)picolinamide demonstrated significant potential in preclinical models, suggesting anxiolytic and antipsychotic-like properties. acs.org

Table 2: In Vitro Activity of 1,2,4-Oxadiazole Derivatives as mGlu4 Receptor PAMs

Compound EC50 (nM)

| Derivative Series | 282–656 |

Data represents the range of potency for a developed group of 1,2,4-oxadiazole derivatives. rsc.org

Topoisomerase Inhibition Mechanisms

DNA topoisomerases are essential enzymes that manage the topological state of DNA, making them critical targets in cancer chemotherapy. researchgate.netmdpi.com These enzymes resolve DNA supercoiling, tangling, and knotting that occurs during replication, transcription, and recombination by creating transient breaks in the DNA backbone. researchgate.net Inhibitors of topoisomerases trap the enzyme-DNA cleavage complex, leading to an accumulation of DNA breaks and ultimately triggering cell death. mdpi.com

While many classes of compounds are known to inhibit topoisomerases, research has also explored the potential of heterocyclic structures like oxadiazoles. Some studies have investigated hybrid molecules incorporating the 1,2,4-oxadiazole ring. For example, acridone-1,2,4-oxadiazole-1,2,3-triazole hybrids have been synthesized and evaluated for various biological activities. researchgate.net Although direct and potent inhibition of topoisomerases by simple 3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine derivatives is not extensively documented in the provided sources, the inclusion of the 1,2,4-oxadiazole moiety in more complex structures designed as topoisomerase inhibitors highlights its utility as a pharmacologically important scaffold. rsc.orgresearchgate.net Further investigation is required to fully characterize the specific interactions and structure-activity relationships of 1,2,4-oxadiazole derivatives as topoisomerase inhibitors.

Inhibition of Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs)

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a significant class of anticancer agents because they can reactivate tumor suppressor genes. The 1,2,4-oxadiazole ring has been successfully incorporated as a "cap" group in the design of novel HDAC inhibitors.

One such derivative, N-hydroxy-2-(methyl((3-(1-(4-methylbenzyl)piperidin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)pyrimidine-5-carboxamide (compound 14b), displayed potent inhibition against class I HDACs, with IC50 values in the low nanomolar range. This compound was found to be more potent than the FDA-approved drug Vorinostat (SAHA) in in vitro antiproliferative studies against a panel of cancer cell lines.

Table 3: Inhibitory Activity of Compound 14b against HDAC Isoforms

HDAC Isoform IC50 (nM)
HDAC1 1.8
HDAC2 3.6

| HDAC3 | 3.0 |

Data from in vitro evaluation of a novel 1,2,4-oxadiazole-containing HDAC inhibitor.

Carbonic Anhydrases (CAs): CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and certain isoforms, particularly the membrane-bound hCA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic microenvironment that promotes cancer progression.

Aromatic sulfonamides containing a 1,2,4-oxadiazole moiety have been developed as highly potent and selective inhibitors of CAs. These compounds have demonstrated potent inhibition of the cytosolic isoform hCA II and the cancer-related isoforms hCA IX and XII, with inhibition constants (Ki) reaching the subnanomolar range for hCA IX. The selectivity profile of these inhibitors can be modulated by altering the substitution pattern on the 1,2,4-oxadiazole ring, offering a strategy to specifically target cancer-associated isoforms.

Table 4: Inhibitory Potency of 1,2,4-Oxadiazole-Containing Sulfonamides against hCA Isoforms

Isoform Inhibition Profile
hCA II Potent Inhibition (Nanomolar range)
hCA IX Very Potent Inhibition (Subnanomolar to Nanomolar range)

| hCA XII | Potent Inhibition |

Qualitative summary based on studies of 1,2,4-oxadiazol-5-yl benzenesulfonamides.

Activation of Nrf2-ARE Pathway and Targeting of Rpn6 Subunit of 26S Proteasome

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept at low levels by its repressor, Keap1, which facilitates its ubiquitination and subsequent degradation by the 26S proteasome. Upon exposure to oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of protective genes. researchgate.net

Derivatives of 1,2,4-oxadiazole have been identified as potent activators of the Nrf2-ARE pathway. Initially, it was thought that these compounds might work by directly disrupting the Nrf2-Keap1 interaction. However, more recent research has uncovered a novel mechanism. A potent Nrf2 activator from this class, DDO-7263, was found to exert its effect by directly binding to Rpn6, a subunit of the 19S regulatory particle of the 26S proteasome. This binding event blocks the proper assembly of the proteasome, which in turn prevents the degradation of ubiquitinated Nrf2. The resulting accumulation and activation of Nrf2 lead to the upregulation of downstream antioxidant enzymes like NQO1, GCLM, and HO-1, thereby protecting cells from oxidative and inflammatory damage. researchgate.net

CYP51 Inhibition in Parasitic Organisms

Sterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol (B1671047) in fungi and endogenous sterols in protozoan parasites like Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species. Since ergosterol and related sterols are essential components of the cell membranes of these pathogens, and are absent in mammals, CYP51 is a well-validated and attractive target for antifungal and antiparasitic drugs. Azole-based drugs are the most common class of CYP51 inhibitors.

The 1,2,4-oxadiazole scaffold has been explored for its potential to inhibit CYP51 in pathogenic organisms. Molecular docking studies have suggested that 1,2,4-oxadiazole derivatives could bind effectively to the active site of Candida CYP51, indicating their potential as antifungal agents. Furthermore, research into antiparasitic agents has shown that linking a 1,2,4-oxadiazole scaffold with other heterocyclic structures can yield compounds with significant in vitro activity against intracellular amastigotes of Trypanosoma cruzi and Leishmania infantum. While the precise mechanism for these hybrid molecules may be multifactorial, the inhibition of CYP51 remains a plausible and important mode of action for oxadiazole-based compounds designed to combat these parasitic infections.

Monoamine Oxidase (MAO) Inhibition

Derivatives of 1,2,4-oxadiazole have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of monoamine neurotransmitters. The inhibition of these enzymes is a key therapeutic strategy for the treatment of depression and neurodegenerative disorders such as Parkinson's disease.

Research into 3,5-disubstituted 1,2,4-oxadiazoles has shown that this scaffold can yield potent and selective MAO inhibitors. For instance, a study on 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole demonstrated highly potent and selective inhibition of MAO-B, with an IC50 value of 0.036 µM. This high degree of selectivity for MAO-B over MAO-A is a desirable characteristic for anti-Parkinsonian drug candidates, as it can reduce the risk of hypertensive crisis associated with non-selective MAO inhibition. The study highlights the potential of the 1,2,4-oxadiazole core to be a platform for the development of new central nervous system-active agents.

Preclinical Efficacy and Selectivity Studies

The preclinical evaluation of 1,2,4-oxadiazole-5-amine derivatives has revealed a broad spectrum of therapeutic potential, from combating infectious diseases to cancer.

Antibacterial Activity: Efficacy Against Gram-Positive Bacteria and Multidrug-Resistant Strains (e.g., MRSA)

The rise of antibiotic resistance has spurred the search for novel antibacterial agents. The 1,2,4-oxadiazole scaffold has emerged as a promising framework for the development of new antibiotics, particularly against Gram-positive pathogens.

Studies have shown that certain 1,2,4-oxadiazole derivatives exhibit potent activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains. For example, some derivatives have demonstrated the ability to act synergistically with existing antibiotics like oxacillin, restoring their efficacy against resistant strains. This suggests a mechanism of action that may involve the inhibition of pathways that confer resistance.

Furthermore, a novel 1,2,4-oxadiazole compound has been identified with highly selective and bactericidal activity against Clostridioides difficile, a major cause of hospital-acquired infections. This selectivity is crucial as it would spare the beneficial gut microbiota, potentially reducing the risk of recurrent infections. Although specific data on the antibacterial properties of this compound is not available, the demonstrated efficacy of its chemical relatives points to a promising area for future research.

Antiproliferative Activity against Human Cancer Cell Lines (e.g., MCF-7, HCT-116, HeLa)

The 1,2,4-oxadiazole nucleus is a common feature in many compounds with demonstrated antiproliferative activity against a range of human cancer cell lines. These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Preclinical studies have evaluated numerous 1,2,4-oxadiazole derivatives against breast cancer (MCF-7), colon cancer (HCT-116), and cervical cancer (HeLa) cell lines. The results have often shown significant cytotoxic effects, with some compounds exhibiting IC50 values in the low micromolar range. For example, certain 1,2,4-oxadiazole-based compounds have been identified as potent inhibitors of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.

The structural diversity of the 1,2,4-oxadiazole class allows for fine-tuning of their biological activity and selectivity. While the antiproliferative profile of this compound has not been specifically reported, the extensive body of research on its analogues suggests that it could be a candidate for anticancer drug discovery.

Table 1: Antiproliferative Activity of Selected 1,2,4-Oxadiazole Derivatives

Compound DerivativeCancer Cell LineReported Activity (IC50/GI50)
1,2,4-Oxadiazole-HDAC Inhibitor ConjugateMCF-7 (Breast)Low micromolar range
3,5-Disubstituted 1,2,4-OxadiazoleHCT-116 (Colon)Significant cytotoxicity
1,2,4-Oxadiazole-based CompoundHeLa (Cervical)Potent antiproliferative effects

Antileishmanial and Broader Antiparasitic Potential

Parasitic diseases, such as leishmaniasis, continue to pose a significant global health burden. The 1,2,4-oxadiazole scaffold has been explored for its potential to yield new antiparasitic agents. Research in this area has shown that derivatives of this heterocyclic system can exhibit activity against various parasitic organisms.

While specific studies on the antileishmanial or broader antiparasitic activity of this compound are not prominent in the available literature, the general antiparasitic potential of the 1,2,4-oxadiazole class suggests that this could be a fruitful avenue for future investigation. The development of novel, safe, and effective antiparasitic drugs is a critical need, and the versatility of the 1,2,4-oxadiazole structure makes it an attractive starting point for such endeavors.

Anti-inflammatory and Antioxidant Effects in Cellular Models

Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Compounds with both anti-inflammatory and antioxidant properties are therefore of great therapeutic interest. The 1,2,4-oxadiazole ring has been incorporated into molecules designed to target pathways involved in inflammation and oxidative stress.

Investigation of Antiviral and Antifungal Activities

In addition to their antibacterial and antiparasitic potential, 1,2,4-oxadiazole derivatives have also been investigated for their activity against viral and fungal pathogens. The chemical stability and synthetic accessibility of the 1,2,4-oxadiazole ring make it a valuable component in the design of novel antiviral and antifungal agents.

While comprehensive data on the antiviral and antifungal activities of this compound is not currently available, the broader class of 1,2,4-oxadiazoles has shown promise in these areas. Further screening and structure-activity relationship studies would be necessary to determine the potential of this specific compound as an antiviral or antifungal agent.

Elucidation of Molecular Recognition and Specific Binding Modes

The interaction of 1,2,4-oxadiazole derivatives with their biological targets is governed by a combination of specific non-covalent forces. The nature and arrangement of substituents on the oxadiazole core, such as the 2-methylphenyl group at the 3-position and the amine group at the 5-position, play a crucial role in determining the binding affinity and selectivity for a given receptor or enzyme active site.

Hydrogen bonds are fundamental to the molecular recognition of 1,2,4-oxadiazole derivatives by their biological targets. The nitrogen atoms within the oxadiazole ring can act as hydrogen bond acceptors, while the exocyclic amine group at the 5-position can serve as a hydrogen bond donor. This dual capability allows these compounds to form directional interactions with amino acid residues in a protein's binding pocket, such as the backbone amides or the side chains of polar amino acids like serine, threonine, asparagine, and glutamine.

The bioisosteric relationship of the 1,2,4-oxadiazole ring with amide and ester functionalities is central to its ability to participate in hydrogen bonding. nih.gov This mimicry allows it to engage with receptors that would typically bind molecules containing these common biological functional groups, contributing significantly to its pharmacological activity. nih.gov For instance, in various enzymatic active sites, the nitrogen atoms of the oxadiazole ring can interact with hydrogen bond donors, while the amine group can form hydrogen bonds with acceptor residues, effectively anchoring the molecule in the binding site. While specific data for this compound is not available, the general hydrogen bonding potential of the core structure is a key determinant of its biological action.

Table 1: Potential Hydrogen Bonding Interactions of the 1,2,4-Oxadiazol-5-amine Moiety

Functional Group on Compound Potential Interaction Type Potential Amino Acid Partners
1,2,4-Oxadiazole Ring Nitrogens Hydrogen Bond Acceptor Serine, Threonine, Tyrosine, Lysine, Arginine, Histidine

This table represents potential interactions based on the chemical properties of the functional groups and is not based on experimental data for the specific compound.

Beyond hydrogen bonding, other non-covalent interactions are critical for the stable and specific binding of this compound to its biological targets. The aromatic nature of both the 1,2,4-oxadiazole ring and the 2-methylphenyl substituent facilitates various types of non-covalent interactions within the often hydrophobic pockets of receptor binding sites.

One of the significant interactions is π-π stacking, which can occur between the aromatic rings of the compound and the side chains of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. These interactions, where the electron clouds of the aromatic systems overlap, contribute substantially to the binding affinity. The 2-methylphenyl group, in particular, can engage in these stacking interactions, and its orientation within the binding pocket will be influenced by the surrounding amino acid residues.

Table 2: Summary of Potential Non-Covalent Interactions

Interaction Type Moiety Involved Potential Interacting Amino Acid Residues
π-π Stacking 2-Methylphenyl Ring, 1,2,4-Oxadiazole Ring Phenylalanine, Tyrosine, Tryptophan, Histidine
Hydrophobic Interactions Methyl group on the Phenyl Ring Alanine, Valine, Leucine, Isoleucine, Proline, Methionine

This table outlines potential interactions based on the chemical structure of the compound. Specific interactions are target-dependent and require experimental or computational verification.

Emerging Research Areas and Future Directions in 1,2,4 Oxadiazol 5 Amine Research

Design and Synthesis of Novel Scaffolds and Hybrid Molecules Based on Oxadiazole Core

A key area of emerging research involves the innovative design and synthesis of new molecular architectures built upon the 1,2,4-oxadiazole (B8745197) nucleus. This strategy often involves molecular hybridization, where the oxadiazole ring is combined with other known pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities.

Researchers are actively conjugating the 1,2,4-oxadiazole scaffold with other heterocyclic systems known for their therapeutic properties. For instance, hybrid molecules incorporating quinoline and piperazine motifs have been designed as potent antitubercular agents. chim.it Similarly, linking 1,2,4-oxadiazoles with benzimidazole derivatives has yielded compounds with significant antitumor activity against various cancer cell lines. mdpi.com Another approach involves using the oxadiazole core to create analogues of complex natural products. A notable example is the replacement of the central imidazole ring of Nortopsentin, a marine alkaloid, with a 1,2,4-oxadiazole moiety, leading to new compounds with sub-micromolar cytotoxicity against cancer cells. mdpi.comchim.it

These synthetic efforts aim to expand the chemical diversity of 1,2,4-oxadiazole derivatives, providing a larger library of compounds for screening against a wide range of biological targets. The facile synthetic accessibility of the 1,2,4-oxadiazole ring, which can be decorated at both the C-3 and C-5 positions, makes it an ideal framework for creating these novel and complex molecules. nih.gov

Table 1: Examples of Hybrid Molecules Based on the 1,2,4-Oxadiazole Core

Hybrid Partner Moiety Resulting Biological Activity Reference
Quinoline & Piperazine Antitubercular chim.it
Benzimidazole Antitumor mdpi.com
7-Azaindole (Nortopsentin Analogue) Cytotoxic (Anticancer) chim.it

Integration of Advanced Synthetic and Characterization Techniques for Enhanced Compound Libraries

The creation of extensive and diverse compound libraries is crucial for modern drug discovery. To this end, researchers are integrating advanced synthetic and characterization techniques to streamline the production of 1,2,4-oxadiazole derivatives.

While classical synthetic routes, such as the heterocyclization of an amidoxime (B1450833) with an acid derivative, remain fundamental, newer methodologies are being employed to improve efficiency and scalability. chim.it Microwave-assisted synthesis, for example, has been successfully used to accelerate the final cyclization step in the creation of 1,2,4-oxadiazole scaffolds. tandfonline.com Furthermore, high-throughput methodologies are being developed using continuous flow reactors. This technology allows for the rapid, integrated synthesis and purification of 1,2,4-oxadiazole libraries, significantly reducing the time required for the drug discovery cycle. rsc.org

The characterization of these newly synthesized compounds is achieved through a suite of modern analytical techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) are routinely used to confirm the molecular structure and purity of the final products. nih.gov These advanced methods ensure the quality and integrity of the compound libraries prepared for biological screening.

In-Depth Mechanistic Elucidation and Rigorous Target Validation Studies

Understanding the precise mechanism of action and validating the biological targets of 1,2,4-oxadiazole derivatives are critical for their development as therapeutic agents. Research is moving beyond simple screening to include detailed studies that clarify how these compounds exert their effects at a molecular level.

A significant area of investigation is in oncology, where 1,2,4-oxadiazole derivatives have been identified as inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR). tandfonline.com In the field of infectious diseases, these compounds are being studied as inhibitors of essential bacterial enzymes. For example, they have been shown to target penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall biosynthesis. nih.gov Other validated targets include sortase A in Gram-positive bacteria and polyketide synthase (Pks13) in Mycobacterium tuberculosis. nih.govnih.govnih.gov

Target validation is increasingly supported by advanced biochemical and computational methods. Affinity chromatography coupled with mass spectrometry has been used to identify Rpn6, a subunit of the 26S proteasome, as a direct target of certain 1,2,4-oxadiazole derivatives, explaining their ability to activate the Nrf2 antioxidant pathway. acs.org In silico molecular docking and dynamics simulations are also employed to predict and confirm the binding modes of these compounds to their putative targets, providing a deeper understanding of the drug-receptor interactions. nih.govnih.gov

Development of Rational Drug Design Strategies Guided by SAR/QSAR and Computational Insights

The design of new, more potent 1,2,4-oxadiazole-based drugs is increasingly driven by rational, computer-aided approaches. These strategies leverage insights from Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies to guide molecular modifications.

SAR studies have provided crucial information on how different substituents on the 1,2,4-oxadiazole ring influence biological activity. For instance, research has shown that the introduction of electron-withdrawing groups on an aryl ring attached to the scaffold can increase antitumor activity, whereas the presence of halogen atoms may decrease it. mdpi.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), are powerful tools used to model the interaction between a series of compounds and their target. nih.govresearchgate.net These analyses generate contour maps that define the favored and disfavored steric and electrostatic properties of the molecules, providing a clear roadmap for designing new derivatives with enhanced potency. nih.gov Based on the outcomes of 3D-QSAR models, new molecules can be designed, synthesized, and tested, creating a feedback loop that accelerates the optimization process. researchgate.net Molecular dynamics simulations further refine this process by providing insights into the stability of the ligand-protein complex over time. tandfonline.com

Table 2: Computational Techniques in 1,2,4-Oxadiazole Drug Design

Technique Application Purpose Reference
3D-QSAR (CoMFA/CoMSIA) Analysis of a compound series To define steric and electrostatic requirements for activity nih.govresearchgate.net
Molecular Docking Simulation of ligand-protein binding To predict binding modes and affinities nih.govnih.gov
Molecular Dynamics Simulation of complex stability over time To assess the stability of ligand-protein interactions tandfonline.com

Exploration of New Therapeutic Applications and Bioactivities Beyond Current Research Scope

While 1,2,4-oxadiazoles are well-explored for applications in areas like oncology and infectious diseases, a significant future direction is the investigation of novel therapeutic uses. researchgate.net The broad spectrum of biological activities associated with this scaffold suggests its potential against a wide variety of diseases. nih.govmdpi.com

Recent research has highlighted the potential of 1,2,4-oxadiazole derivatives in combating metabolic and neurodegenerative disorders. researchgate.net Their ability to modulate various biological targets makes them promising candidates for developing treatments for conditions such as diabetes and Alzheimer's disease. mdpi.comresearchgate.net Furthermore, their role as Nrf2-ARE pathway activators suggests therapeutic potential in diseases characterized by oxidative stress and inflammation. acs.org

Beyond human health, these compounds are also being explored in other fields. For example, derivatives have been synthesized and tested as inhibitors of 3-hydroxykynurenine transaminase (HKT), an enzyme in the Aedes aegypti mosquito, positioning them as a unique class of potential insecticides to combat the spread of diseases like dengue and Zika fever. nih.gov Another novel application is in the development of high-nitrogen energetic materials. rsc.org This continuous exploration for new bioactivities ensures that the 1,2,4-oxadiazole scaffold will remain a significant focus in chemical and pharmaceutical research. researchgate.net

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine, and how can reaction efficiency be optimized?

The synthesis typically involves cyclization of amidoxime precursors with activated carbonyl derivatives. For example, reacting 2-methylbenzamidoxime with trichloroacetonitrile or cyanogen bromide under reflux conditions yields the oxadiazole core . Optimization strategies include:

  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity.
  • Temperature Control : Reflux at 80–100°C for 6–12 hours ensures completion .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures enhances purity .

Basic: What spectroscopic and analytical methods are critical for confirming the structural identity and purity of this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.2–7.5 ppm), NH₂ protons (δ 5.5–6.0 ppm, broad singlet).
    • ¹³C NMR : Oxadiazole carbons (C-5 at ~165 ppm, C-2 at ~155 ppm) .
  • Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 190.08 for C₉H₉N₃O).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .

Advanced: How can researchers resolve contradictions in biological activity data across different studies (e.g., antioxidant vs. diuretic effects)?

Contradictions often arise from variations in:

  • Assay Conditions : Antioxidant activity (DPPH assay) may require micromolar concentrations, while diuretic effects (e.g., amiloride analogs) are dose-dependent and species-specific (rat vs. dog models) .
  • Structural Analogues : Subtle substituent changes (e.g., bromo vs. methyl groups on the phenyl ring) alter pharmacokinetics.
  • Methodology : Validate results using orthogonal assays (e.g., in vitro cell-based models vs. in vivo studies) .

Advanced: What computational and crystallographic approaches are recommended for elucidating the molecular conformation of this compound?

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement. Key parameters:
    • Space group determination (e.g., P2₁/c).
    • Hydrogen bonding networks (N–H···N/O interactions stabilize the oxadiazole ring) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) .

Advanced: How can researchers design experiments to probe structure-activity relationships (SAR) for this compound in pharmacological contexts?

  • Substituent Variation : Synthesize analogues with halogen (Br, Cl) or methoxy groups at the 2-methylphenyl position to assess electronic effects on bioactivity .
  • Biological Screening :
    • Anticancer : MTT assay against HeLa or MCF-7 cell lines.
    • Antioxidant : DPPH radical scavenging at 100 μM .
  • Data Correlation : Use QSAR models to link logP values with membrane permeability .

Basic: What are the stability considerations for this compound under laboratory storage conditions?

  • Light Sensitivity : Store in amber vials to prevent photodegradation.
  • Temperature : –20°C for long-term storage; room temperature for short-term use.
  • Moisture : Desiccate with silica gel to avoid hydrolysis of the oxadiazole ring .

Advanced: How can researchers address low yields in the final cyclization step of the synthesis?

  • Reagent Stoichiometry : Use 1.2 equivalents of trichloroacetonitrile to drive the reaction to completion.
  • Byproduct Removal : Add activated molecular sieves (3Å) to absorb water, shifting equilibrium toward product .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min at 120°C) with higher yields (~75%) .

Advanced: What strategies are effective in scaling up the synthesis while maintaining reproducibility?

  • Flow Chemistry : Continuous flow reactors improve heat transfer and reduce side reactions.
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time.
  • Quality Control : Implement LC-MS batch testing to ensure consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.